An In-Depth Technical Guide to the Synthesis and Characterization of 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Abstract
The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and its synthetic versatility.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, functionalized derivative: 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS No: 53391-77-8).[3] This molecule incorporates several key pharmacophoric features—a halogen atom, a phenolic hydroxyl group, and a fused cyclopentanone ring—that are of significant interest in drug design for modulating physicochemical properties and biological target interactions. We present a proposed, robust synthetic pathway grounded in established chemical principles and a detailed workflow for the structural elucidation and characterization of the final compound, designed for researchers and professionals in drug development.
Introduction: The Strategic Design of a Novel Chromone Derivative
Chromone derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][4] The strategic functionalization of the core benzo-γ-pyrone skeleton is a key strategy for fine-tuning these activities.[2] The target molecule, 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, is a compelling subject for investigation for several reasons:
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The Chromone Core: Provides a rigid, planar scaffold that is amenable to diverse chemical modifications and often engages in critical binding interactions with biological targets.[5]
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8-Chloro Substituent: The introduction of a chlorine atom at the C8 position can significantly enhance biological activity by increasing lipophilicity, improving membrane permeability, and potentially engaging in halogen bonding with target proteins.
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7-Hydroxy Substituent: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, often crucial for receptor anchoring. It also provides a reactive handle for further derivatization to create prodrugs or explore structure-activity relationships (SAR).
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Fused Cyclopenta Ring: This annulated ring system introduces conformational rigidity and a three-dimensional character distinct from simple, planar chromones, which can lead to novel selectivity profiles for protein targets.
This guide will detail a logical and efficient pathway for the synthesis of this molecule and the analytical methodologies required to confirm its identity, purity, and structure.
Proposed Synthetic Pathway
Caption: Proposed one-step Pechmann condensation for target synthesis.
Causality Behind Experimental Choices:
The Pechmann condensation is a classic and highly efficient method for synthesizing coumarins and, by extension, chromones from a phenol and a β-ketoester under acidic conditions.
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Starting Materials:
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2-Chloro-1,3-benzenediol (Chlororesorcinol): This commercially available starting material provides the necessary phenolic hydroxyl group and the pre-installed chlorine atom at the correct positions relative to each other.
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Ethyl 2-oxocyclopentane-1-carboxylate: This β-ketoester contains the fused ring system required for the final product. Its keto group will react with the activated aromatic ring, and the ester will participate in the subsequent cyclization.
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-
Catalyst:
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Concentrated Sulfuric Acid (H₂SO₄): Serves as both a catalyst and a dehydrating agent. It protonates the carbonyl group of the β-ketoester, activating it for electrophilic aromatic substitution onto the electron-rich phenol ring. It then promotes the subsequent intramolecular transesterification and dehydration to form the pyrone ring.
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Alternative: Lewis Acids (e.g., Amberlyst-15): For substrates sensitive to harsh protic acids, solid acid catalysts like Amberlyst-15 can be employed to facilitate the reaction under milder conditions, simplifying workup and improving yields.
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Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system designed for the synthesis of approximately 1-2 grams of the target compound.
Objective: To synthesize 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
Materials:
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2-Chloro-1,3-benzenediol (1.44 g, 10 mmol)
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Ethyl 2-oxocyclopentane-1-carboxylate (1.56 g, 10 mmol)
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Concentrated Sulfuric Acid (10 mL)
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Deionized Water
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Ethanol (for recrystallization)
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Round-bottom flask (50 mL)
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Magnetic stirrer and stir bar
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Ice bath
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Heating mantle with temperature control
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Buchner funnel and filter paper
Procedure:
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Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.
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Reagent Addition: In an ice bath, slowly add concentrated sulfuric acid (10 mL) to the flask.
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Dissolution of Phenol: While stirring, carefully add 2-chloro-1,3-benzenediol (10 mmol) to the cold sulfuric acid. Stir until fully dissolved.
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Addition of β-Ketoester: Add ethyl 2-oxocyclopentane-1-carboxylate (10 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the temperature does not rise above 10 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
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Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate should form.
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Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual acid.
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Purification: Recrystallize the crude product from hot ethanol to yield pure 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one as a crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 50 °C for 4 hours. Record the final mass and calculate the percentage yield.
Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Caption: Analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of the molecule.[6] The complete structural assignment requires a suite of 1D and 2D NMR experiments.[7]
Experimental Protocol:
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Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher field spectrometer.
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts (δ) and Features | Rationale |
| ¹H NMR | δ 10.0-11.0 ppm (s, 1H): Phenolic -OH proton. | Exchangeable proton, broad singlet. |
| δ 7.0-7.5 ppm (d, 1H): Aromatic proton (H-5). | Doublet due to coupling with H-6. | |
| δ 6.8-7.2 ppm (d, 1H): Aromatic proton (H-6). | Doublet due to coupling with H-5. | |
| δ 2.5-3.0 ppm (m, 4H): Aliphatic protons of the cyclopentanone ring. | Complex multiplets for the two CH₂ groups. | |
| δ 2.0-2.4 ppm (m, 2H): Aliphatic protons of the cyclopentanone ring. | Multiplet for the central CH₂ group. | |
| ¹³C NMR | δ >180 ppm: Carbonyl carbon (C-4). | Characteristic downfield shift for a ketone. |
| δ 150-160 ppm: Aromatic carbons C-7 (attached to -OH) and C-8a. | Quaternary carbons influenced by heteroatoms. | |
| δ 110-130 ppm: Aromatic carbons C-5, C-6, C-4a, C-8. | Aromatic region. | |
| δ 20-40 ppm: Aliphatic carbons (C-1, C-2, C-3). | Upfield shifts characteristic of sp³ carbons. | |
| DEPT-135 | Aromatic C-5 and C-6 will show positive signals (CH). Aliphatic C-1, C-2, C-3 will show negative signals (CH₂). All quaternary carbons will be absent. | Differentiates between CH, CH₂, and CH₃ groups. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact molecular weight and confirm the elemental composition.
Expected Data:
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Molecular Formula: C₁₄H₁₁ClO₃
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Monoisotopic Mass: 262.0397 Da
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Expected Result (HRMS-ESI, [M+H]⁺): A measured m/z of 263.0470, confirming the formula C₁₄H₁₂ClO₃⁺. A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be observed.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[8][9]
Experimental Protocol:
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Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic hydroxyl |
| 2850-3000 | C-H stretch | Aliphatic (sp³ C-H) |
| ~1650 (strong) | C=O stretch | α,β-Unsaturated Ketone (Chromone C-4) |
| 1550-1620 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Aryl ether |
| 1000-1100 | C-Cl stretch | Aryl chloride |
Conclusion and Future Outlook
This guide outlines a logical and scientifically grounded approach for the synthesis and comprehensive characterization of 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. The proposed Pechmann condensation offers an efficient route to the target molecule, and the detailed analytical workflow ensures its unambiguous structural verification. The successful synthesis of this compound provides a valuable new scaffold for biological screening. Future work should focus on evaluating its activity in relevant assays (e.g., kinase inhibition, anti-proliferative screens) and utilizing its reactive hydroxyl group for the synthesis of a focused library of derivatives to build a robust structure-activity relationship profile. Such studies are vital for advancing the chromone chemotype in modern drug discovery programs.[4][10]
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Raman Spectroscopy Vs. Infrared (IR) Spectroscopy? - Chemistry For Everyone. (2024, May 12). YouTube. Retrieved from [Link]
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